Hsd17B13-IN-13
CAS No.:
Cat. No.: VC20238463
Molecular Formula: C18H12F3NO5S2
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H12F3NO5S2 |
---|---|
Molecular Weight | 443.4 g/mol |
IUPAC Name | (5Z)-3-[(3-methylsulfonylphenyl)methyl]-5-[(2,4,6-trifluoro-3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C18H12F3NO5S2/c1-29(26,27)10-4-2-3-9(5-10)8-22-17(24)14(28-18(22)25)6-11-12(19)7-13(20)16(23)15(11)21/h2-7,23H,8H2,1H3/b14-6- |
Standard InChI Key | JNKIBRQMSRIOMH-NSIKDUERSA-N |
Isomeric SMILES | CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=C(C(=C(C=C3F)F)O)F)/SC2=O |
Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=C(C(=C(C=C3F)F)O)F)SC2=O |
Introduction
HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Genome-wide association studies (GWAS) have linked loss-of-function variants in the HSD17B13 gene (e.g., rs72613567:TA) to reduced risk of progressive liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), alcoholic liver disease, and hepatocellular carcinoma . These findings position HSD17B13 as a promising therapeutic target for steatotic liver disease (SLD) .
The enzyme’s physiological role remains incompletely understood, but it is hypothesized to modulate lipid homeostasis by regulating the oxidation or esterification of lipid substrates such as retinoids or steroid hormones . Preclinical studies of HSD17B13 inhibitors, including BI-3231, demonstrate reduced triglyceride accumulation in hepatocytes and improved mitochondrial function, underscoring the therapeutic potential of pharmacological inhibition .
Methodological Insights from Related Inhibitors
High-Throughput Screening (HTS) and Optimization
The discovery of BI-3231 involved HTS using estradiol as a substrate, followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetics . Key modifications included addressing phase II metabolism liabilities (e.g., glucuronidation of phenolic groups) and enhancing liver exposure .
Structural and Mechanistic Considerations
Computational modeling of HSD17B13, based on homology to HSD17B1, suggests that inhibitors like BI-3231 bind near the catalytic triad in an NAD+-dependent manner . This cofactor dependency may influence the design of future inhibitors, including hypothetical Hsd17B13-IN-13 analogs.
Future Directions for Hsd17B13-IN-13 Research
To advance the understanding of Hsd17B13-IN-13, the following steps are recommended:
-
Chemical Characterization: Publish structural data (e.g., NMR, X-ray crystallography) and synthetic routes to enable independent validation.
-
Enzymatic Profiling: Assess inhibitory activity (IC50) against recombinant HSD17B13 and selectivity over related hydroxysteroid dehydrogenases (e.g., HSD17B11).
-
Cellular and Animal Models: Evaluate effects on lipid accumulation, mitochondrial function, and fibrosis in in vitro (e.g., HepG2 cells) and in vivo models of SLD.
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) properties to guide dosing regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume